molecular formula C17H18N2O4 B7479649 2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide

2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide

Cat. No. B7479649
M. Wt: 314.34 g/mol
InChI Key: PEWKLJHOQBPIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as MOAB, and it has been found to have various biochemical and physiological effects on the human body.

Mechanism of Action

The mechanism of action of MOAB involves the inhibition of the enzyme, poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential applications in cancer treatment, MOAB has also been found to have various biochemical and physiological effects on the human body. It has been shown to have anti-inflammatory and analgesic effects, and it has been proposed as a potential treatment for inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MOAB in lab experiments is its specificity for PARP inhibition. This makes it a useful tool for studying the role of PARP in various cellular processes. However, one of the limitations of using MOAB is its relatively low potency compared to other PARP inhibitors.

Future Directions

There are several future directions for research on MOAB. One area of interest is the development of more potent analogs of MOAB for use in cancer treatment. Another area of interest is the study of the potential applications of MOAB in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of MOAB and its potential interactions with other cellular processes.

Synthesis Methods

The synthesis of MOAB involves the reaction of 3-methoxyaniline with 2-bromoethyl acetate to produce the intermediate compound, 2-(3-methoxyanilino)-2-oxoethyl acetate. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to produce 2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide.

Scientific Research Applications

MOAB has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential chemotherapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-13-7-5-6-12(10-13)19-16(20)11-18-17(21)14-8-3-4-9-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKLJHOQBPIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide

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